3-Chloro-4-nitro-biphenyl is an organic compound characterized by a biphenyl structure where a chlorine atom and a nitro group are substituted on the aromatic rings. Its molecular formula is C12H8ClN2O2, and it has a molecular weight of 248.65 g/mol. The compound appears as a yellow crystalline solid and is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Research indicates that compounds similar to 3-chloro-4-nitro-biphenyl exhibit various biological activities, including:
The synthesis of 3-chloro-4-nitro-biphenyl can be achieved through several methods:
3-Chloro-4-nitro-biphenyl finds applications in various domains:
Studies involving 3-chloro-4-nitro-biphenyl often focus on its interactions with biological macromolecules:
Several compounds share structural similarities with 3-chloro-4-nitro-biphenyl. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobiphenyl | Chlorine on one phenyl ring | Less toxic than nitro-substituted variants |
| 2-Nitrobiphenyl | Nitro group on one phenyl ring | Higher reactivity due to electron-withdrawing effect |
| 4-Nitrobiphenyl | Nitro group on para position | Exhibits significant antibacterial properties |
| 3-Chloro-2-nitrobiphenyl | Chlorine and nitro groups adjacent | Increased biological activity due to proximity of functional groups |
The uniqueness of 3-chloro-4-nitro-biphenyl lies in its specific combination of chlorine and nitro groups positioned on different rings, which influences its chemical reactivity and biological properties compared to other biphenyl derivatives.
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for constructing biphenyl systems due to its tolerance of diverse functional groups and mild reaction conditions. For 3-chloro-4-nitro-biphenyl synthesis, the reaction typically involves coupling a nitro-substituted aryl halide with a chlorinated arylboronic ester. Critical parameters include the choice of palladium catalyst, base, and solvent system.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 0.2 mol% loading enables quantitative yields in aqueous systems when coupling phenylboronic acid with diaryliodonium salts. Microwave-assisted conditions using Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) reduce reaction times to <1 hour while maintaining yields >90%. Solvent studies demonstrate that mixed aqueous-organic systems (e.g., DME/H₂O) improve boronate solubility and catalyst stability compared to purely anhydrous conditions.
A representative protocol involves:
The Buchwald-Hartwig amination provides an alternative route for introducing nitro groups via palladium-catalyzed C–N bond formation. This method proves advantageous when direct nitration faces regioselectivity challenges. Using BrettPhos-Pd-G3 precatalyst (0.5 mol%), aryl chlorides undergo coupling with tert-butyl carbamate followed by acidic deprotection to yield primary anilines, which are subsequently diazotized and decomposed to install nitro groups.
Key considerations include:
Regiochemical control in biphenyl nitration requires precise manipulation of directing effects. In 3-chloro-biphenyl precursors, the chloro substituent exerts moderate ortho/para-directing influence, while the biphenyl system's conjugation alters electronic density. Concentrated H₂SO₄/HNO₃ (1:1 v/v) at 0-5°C achieves 78% para-nitration selectivity due to:
Notably, using tris(3-chlorophenyl)phosphate intermediates followed by nitration and hydrolysis enhances para-selectivity to 92% by pre-organizing the substrate geometry. Hydrolysis in 40-60% H₂SO₄ at 130°C cleanly removes phosphate groups while preventing sulfonation side reactions.
Competitive halogenation pathways in chloro-nitro biphenyls arise from the nitro group's strong meta-directing effects versus chlorine's ortho/para-directing nature. Kinetic studies reveal:
Immobilized reagents enable continuous-flow synthesis of 3-chloro-4-nitro-biphenyl with reduced purification needs. Polystyrene-supported Pd catalysts (0.1 mmol/g loading) in packed-bed reactors achieve 85% conversion per pass at 120°C. Sequential functionalization modules allow:
This approach reduces heavy metal contamination to <5 ppm while maintaining 70% overall yield across three steps.
The nitro group in 3-chloro-4-nitro-biphenyl undergoes various reduction pathways that are fundamental to its chemical transformations. The reduction of aromatic nitro compounds typically proceeds through a sequential mechanism involving nitroso and hydroxylamine intermediates before yielding the final amine product [1]. The presence of the chloro substituent and the biphenyl structure significantly influences the reduction kinetics and selectivity of these transformations.
Catalytic hydrogenation represents the most widely employed method for converting 3-chloro-4-nitro-biphenyl to its corresponding aminobiphenyl derivative. Palladium on carbon emerges as the catalyst of choice for this transformation, offering both high activity and selectivity [2]. The reaction proceeds through a three-step mechanism where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally amine products [3].
Under standard hydrogenation conditions using palladium on carbon at atmospheric pressure and room temperature, the reduction of 3-chloro-4-nitro-biphenyl achieves yields exceeding 95% within 2-4 hours [4]. The reaction kinetics follow pseudo-first-order behavior with respect to the substrate concentration, indicating that the rate-limiting step involves the initial hydrogen activation on the metal surface [5].
Table 1: Catalytic Hydrogenation Performance Data
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Palladium/Carbon (10%) | 25 | 1 | 2.5 | 96 | 98 |
| Palladium/Carbon (5%) | 40 | 2 | 1.5 | 94 | 97 |
| Raney Nickel | 50 | 3 | 4.0 | 89 | 92 |
| Platinum/Carbon (5%) | 25 | 1 | 3.0 | 91 | 95 |
The chloro substituent remains intact during the hydrogenation process due to the preferential reduction of the nitro group, which is thermodynamically more favorable [5]. This selectivity is particularly important for maintaining the structural integrity of the biphenyl framework while achieving the desired functional group transformation.
Iron-based catalysts have also demonstrated significant activity in the hydrogenation of nitrobiphenyl compounds. Recent studies using iron carbide nanoparticles encapsulated in nitrogen-doped carbon nanotubes achieved remarkable performance under mild conditions [1]. The iron carbide catalyst system showed activity comparable to noble metal catalysts while operating at 40°C and 20 bar hydrogen pressure, with reaction times of 4.5 hours yielding quantitative conversion to the aminobiphenyl product [1].
Metal-mediated reduction pathways offer alternative approaches for the selective transformation of the nitro group in 3-chloro-4-nitro-biphenyl. These mechanisms typically involve single-electron transfer processes that can be controlled to achieve partial reduction products such as nitroso or hydroxylamine derivatives [6].
Zero-valent iron has emerged as an effective reducing agent for nitroaromatic compounds, operating through a mechanism that involves surface-mediated electron transfer [3]. The reduction of nitrobenzene derivatives by zero-valent iron follows a sequential pathway where each step involves a two-electron reduction process [3]. The overall reaction can be described by the following kinetic model:
The pseudo-first-order rate constant for nitro group reduction correlates linearly with the iron surface area concentration, yielding a specific reaction rate constant of 3.9 ± 0.2 × 10⁻² min⁻¹ m⁻² L for nitrobenzene derivatives [3]. This relationship demonstrates that the reaction rate is controlled by mass transfer of the nitroaromatic compound to the metal surface rather than by intrinsic chemical reactivity [3].
Table 2: Metal-Mediated Reduction Kinetics
| Metal System | Rate Constant (min⁻¹) | Temperature (°C) | pH Range | Conversion (%) |
|---|---|---|---|---|
| Zero-valent Iron | 0.035 ± 0.001 | 15 | 6.5-8.5 | 98 |
| Iron/Hydrochloric Acid | 0.069 ± 0.010 | 25 | 1.0-2.0 | 95 |
| Zinc/Acetic Acid | 0.024 ± 0.003 | 40 | 4.0-5.0 | 92 |
| Tin Chloride/Hydrochloric Acid | 0.156 ± 0.020 | 60 | 0.5-1.5 | 97 |
The reduction mechanism with zero-valent iron involves the formation of intermediate complexes between the metal surface and the nitro group, followed by sequential electron transfer steps [3]. The reaction proceeds through nitroso and hydroxylamine intermediates, with the relative concentrations of these species depending on the reaction conditions and the availability of reducing equivalents [3].
Hydrazine-mediated reduction represents another important metal-catalyzed pathway for nitro group transformation. When combined with palladium catalysts, hydrazine hydrate provides a convenient hydrogen source that avoids the need for pressurized hydrogen gas [5]. This system demonstrates excellent selectivity for nitro reduction while preserving halogen substituents, making it particularly suitable for 3-chloro-4-nitro-biphenyl transformations [5].
The presence of both electron-withdrawing nitro and chloro substituents renders 3-chloro-4-nitro-biphenyl highly susceptible to nucleophilic aromatic substitution reactions. The nitro group activates the aromatic ring toward nucleophilic attack through its strong electron-withdrawing effect, while the chloro substituent serves as an effective leaving group [7] [8].
Nucleophilic aromatic substitution of the chloro group in 3-chloro-4-nitro-biphenyl proceeds through the addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate [7] [8]. The reaction rate is strongly dependent on the nucleophile strength, solvent polarity, and temperature conditions.
The kinetics of halogen displacement follow second-order behavior, with the rate being first-order in both the substrate and nucleophile concentrations [8]. The reaction mechanism involves the rate-limiting addition of the nucleophile to the aromatic ring, followed by rapid elimination of the chloride ion to restore aromaticity [8].
Table 3: Nucleophilic Substitution Kinetics Data
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Methoxide Ion | Methanol | 60 | 2.4 × 10⁻³ | 85 |
| Ethoxide Ion | Ethanol | 80 | 1.8 × 10⁻³ | 88 |
| Hydroxide Ion | Water/Dioxane | 100 | 5.2 × 10⁻² | 78 |
| Ammonia | Liquid Ammonia | -33 | 1.1 × 10⁻⁴ | 92 |
| Thiophenoxide Ion | Dimethyl Sulfoxide | 25 | 8.7 × 10⁻² | 72 |
The electronic effects of the nitro group significantly enhance the reaction rates compared to unactivated aryl halides. The electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the overall transformation [8]. Computational studies have shown that the addition step is indeed rate-limiting, with the σ-complex intermediate being located in a local energy minimum on the potential energy surface [8].
Temperature effects on the reaction kinetics demonstrate Arrhenius behavior, with activation energies typically ranging from 70-95 kJ/mol depending on the nucleophile and solvent system [9]. The reaction rates increase exponentially with temperature, making elevated temperatures favorable for achieving practical reaction times [9].
Etherification reactions of 3-chloro-4-nitro-biphenyl with alcohols or alkoxides provide access to aryl ether derivatives through nucleophilic aromatic substitution. The Williamson ether synthesis represents the most common approach, utilizing alkoxide nucleophiles generated from the corresponding alcohols [10].
The etherification process requires the presence of a strong base to generate the alkoxide nucleophile from the alcohol substrate [10]. Sodium hydride or potassium hydride are commonly employed bases that effectively deprotonate alcohols to form the reactive alkoxide species [10]. The reaction proceeds through the standard addition-elimination mechanism, with the alkoxide attacking the carbon bearing the chloro substituent [10].
Table 4: Etherification Reaction Conditions and Yields
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanol | Sodium Hydride | Dimethylformamide | 80 | 6 | 89 |
| Ethanol | Potassium Hydride | Dimethyl Sulfoxide | 90 | 4 | 92 |
| Isopropanol | Sodium Methoxide | Tetrahydrofuran | 70 | 8 | 85 |
| Benzyl Alcohol | Potassium tert-Butoxide | Dimethylformamide | 100 | 3 | 94 |
Thiolation reactions follow similar mechanistic pathways but involve thiolate nucleophiles instead of alkoxides. The reaction of 3-chloro-4-nitro-biphenyl with thiophenol in the presence of base yields the corresponding aryl thioether [11]. These reactions typically proceed more rapidly than etherification due to the enhanced nucleophilicity of sulfur compared to oxygen [11].
The desulfurization chemistry of thiols has been explored as an alternative approach for nucleophilic substitution reactions. Studies have shown that the triphenylphosphine/diiodoethane system can promote the desulfurization of thiols for nucleophilic substitution, providing a unique pathway for carbon-sulfur bond formation [11]. This methodology demonstrates broad substrate scope and can accommodate various functional groups including hydroxyl groups in amination reactions [11].
The photochemical behavior of 3-chloro-4-nitro-biphenyl involves complex excited-state processes that lead to various transformation products. The presence of both the nitro chromophore and the extended biphenyl π-system creates multiple photochemical pathways that can be accessed depending on the excitation wavelength and reaction conditions [12].
Norrish-type reactions in 3-chloro-4-nitro-biphenyl derivatives involve photochemical processes that occur from excited triplet states of the nitroaromatic chromophore [13] [12]. These reactions are characterized by homolytic bond cleavage processes that generate radical intermediates capable of undergoing further chemical transformations.
The photochemistry of nitrobiphenyl compounds has been extensively studied, revealing that photoexcited nitro groups can induce chemistry through the biphenyl ring system [12]. The mechanism involves the formation of photogenerated nitrobenzyl carbanion-type intermediates that are stabilized by the extended π-system of the biphenyl framework [12]. These intermediates can undergo various transformations including decarboxylation, retro-aldol reactions, and novel intramolecular redox processes [12].
Table 5: Photochemical Reaction Parameters
| Excitation Wavelength (nm) | Quantum Yield | Primary Products | Reaction Time (h) | Solvent |
|---|---|---|---|---|
| 350 | 0.24 | Nitrosobiphenyl, Hydroxylaminobiphenyl | 2 | Acetonitrile |
| 300 | 0.31 | Aminobiphenyl, Biphenyl | 4 | Methanol |
| 280 | 0.18 | Chlorobiphenyl, Nitrobenzene | 6 | Benzene |
| 254 | 0.42 | Multiple Products | 8 | Ethanol |
The photoreduction of nitroaromatic compounds in the presence of hydrogen-donating solvents follows a mechanism that involves hydrogen abstraction by the excited triplet state of the nitro compound [14]. The process generates hydroxylamine derivatives as primary products, which can undergo further photochemical or thermal transformations [14]. The photoreduction is initiated by the triplet ππ* excited state of the nitroaromatic compound, which abstracts hydrogen atoms from the solvent molecules [14].
Studies on related nitrobiphenyl systems have demonstrated that charge transfer triplet states can be responsible for inducing highly efficient photochemical pathways [12]. These charge transfer states exhibit enhanced quantum efficiencies compared to the corresponding mononitrophenyl systems, suggesting that the biphenyl framework provides additional stabilization for the excited-state intermediates [12].
The photochemical transformation mechanisms are strongly influenced by the solvent environment and the presence of additional chromophores in the molecule [15]. In protic solvents, excited-state proton transfer processes can compete with other photochemical pathways, leading to the formation of different product distributions [15]. The ultrafast dynamics of these processes occur on picosecond timescales, making them highly efficient under appropriate conditions [15].
3-Chloro-4-nitro-biphenyl exhibits significant potential for two-photon absorption cross-section optimization through its inherent donor-acceptor architecture. The compound's electronic structure features a chlorine substituent at the meta position and a nitro group at the para position, creating distinct electron-withdrawing characteristics that enhance nonlinear optical responses [1] [2].
Research demonstrates that tris(4'-nitrobiphenyl)amine, featuring nitrobiphenyl structural motifs similar to 3-chloro-4-nitro-biphenyl, achieves exceptional two-photon absorption cross-sections of 1330 Goeppert-Mayer units at 730 nanometers and 900 Goeppert-Mayer units at 820 nanometers in toluene [1] [2]. This octupolar chromophore structure provides an outstanding two-photon absorption cross-section to molecular weight ratio of 2.2 Goeppert-Mayer units per gram per mole, combined with a high fluorescence quantum yield of 0.51 [1] [2].
The optimization of two-photon absorption cross-sections in 3-chloro-4-nitro-biphenyl derivatives benefits from computational design approaches utilizing density functional theory calculations. These theoretical methods enable the prediction of nonlinear optical properties by analyzing frontier molecular orbital interactions and charge-transfer characteristics [3] [4]. Electronic structure calculations reveal that the positioning of electron-withdrawing groups, specifically the chlorine and nitro substituents, significantly influences the magnitude of two-photon absorption responses [3].
| Parameter | Value | Reference |
|---|---|---|
| Two-photon absorption cross-section (730 nm) | 1330 GM | [1] |
| Two-photon absorption cross-section (820 nm) | 900 GM | [1] |
| Cross-section to molecular weight ratio | 2.2 GM g⁻¹ mol | [1] |
| Fluorescence quantum yield | 0.51 | [1] |
Electrostatic tuning maps provide valuable insights into optimizing two-photon absorption properties through environmental modifications. Studies demonstrate that strategic placement of partial charges along molecular van der Waals radii can substantially increase or decrease two-photon absorption cross-sections [4]. For neutral chromophores, positive point charges positioned near electron-withdrawing groups tend to enhance two-photon absorption responses, while negative charges typically reduce these properties [4].
The development of octupolar chromophores based on 3-chloro-4-nitro-biphenyl frameworks represents a significant advancement in bioimaging probe technology. These molecular architectures employ triphenylamine cores connected to electron-withdrawing peripheral groups through conjugated spacers, creating three-dimensional charge-transfer systems with enhanced two-photon absorption capabilities [5] [6].
Octupolar fluorophores derived from nitrobiphenyl structures exhibit dual two-photon absorption bands in the 700-1000 nanometer region [5] [6]. The first band at lower energy correlates with core-to-periphery intramolecular charge transfer, resulting in intense one-photon absorption in the blue-visible range. The second, more intense band at higher energy emerges from efficient coupling between molecular branches through the central core [5] [6].
Research findings indicate that increasing the strength of electron-withdrawing end groups or extending conjugated spacer lengths enhances and broadens two-photon absorption responses. This optimization leads to cross-sections exceeding 2100 Goeppert-Mayer units at peak wavelengths and maintaining values above 1000 Goeppert-Mayer units across the entire 700-900 nanometer range [5] [6].
| Design Parameter | Effect on Two-Photon Absorption | Maximum Cross-Section |
|---|---|---|
| Stronger electron-withdrawing groups | Enhanced response | >2100 GM |
| Extended conjugation length | Broadened spectral range | >1000 GM (700-900 nm) |
| Triple-bond linkers vs double bonds | Improved sensitivity | Variable |
The octupolar chromophores demonstrate intense photoluminescence with quantum yields ranging from 0.5 to 0.9 in low to medium polarity environments [5]. These materials exhibit strong positive solvatochromic behavior with Lippert-Mataga specific shifts ranging from 15,000 to 27,500 reciprocal centimeters, indicating substantial charge-transfer character in excited states [5].
Biocompatibility studies confirm that hydrophilic derivatives of these octupolar chromophores retain their two-photon absorption and photoluminescence properties under biological conditions [5]. The materials prove suitable as polarity sensors for multiphoton cell imaging applications, demonstrating their practical utility in bioimaging probe development [5].
3-Chloro-4-nitro-biphenyl serves as a model electron-deficient arene system in photoredox catalysis applications, where its dual electron-withdrawing substituents facilitate unique photochemical transformations. The compound's electronic structure, featuring both chlorine and nitro groups, creates highly polarized aromatic systems that participate effectively in photoredox processes [7] [8] [9].
Electron-deficient arenes containing multiple electron-withdrawing groups demonstrate exceptional reactivity in copper-catalyzed photoredox systems. Research indicates that aromatic compounds bearing at least two electron-withdrawing groups such as chloro, fluoro, nitro, cyano, and ester functionalities can undergo selective arylation at the most acidic carbon-hydrogen bond [10]. The mechanism involves deprotonative halogenation pathways that are compatible with subsequent cross-coupling steps [10].
Photoredox studies with nitrobiphenyl derivatives reveal enhanced quantum efficiencies for photochemical reactions compared to parent nitrophenyl systems [9]. The extended conjugation in biphenyl structures enables more efficient charge separation and transfer processes. Photodecarboxylation and photoredox reactions of nitrobiphenyl compounds demonstrate novel acid-catalyzed pathways that are absent in simpler nitroaromatic systems [9].
| Reaction Type | Substrate Class | Conditions | Efficiency |
|---|---|---|---|
| Deprotonative halogenation | Electron-deficient arenes | K₃PO₄, I₂, dioxane | High selectivity |
| Cross-coupling arylation | Multiple electron-withdrawing groups | CuI/phenanthroline, 5 hours-5 days | 48-78% yield |
| Photoredox reactions | Nitrobiphenyl derivatives | Visible light irradiation | Enhanced quantum efficiency |
The photochemistry of nitrobiphenyl systems involves charge-transfer triplet states that enable highly efficient novel reactions [9]. Twisted ground-state biaryls function as highly polarizable electronically conjugated π-systems in excited states, capable of inducing efficient photochemistry through long-range electron transfer [9]. This property makes 3-chloro-4-nitro-biphenyl particularly valuable in photoredox catalytic systems requiring strong electron-accepting capabilities.
Recent developments in red-light-mediated photoredox catalysis demonstrate improved regioselectivity and reduced photodegradation compared to shorter wavelength systems [11]. These longer wavelength approaches enable larger-scale photocatalytic reactions with enhanced safety profiles and potential biological applications [11].
The formation of charge-transfer complexes between 3-chloro-4-nitro-biphenyl and conjugated polymers represents a critical aspect of advanced material system development. These interactions involve supramolecular hybridization between frontier molecular orbitals of distinct molecular species, leading to modified electronic and transport properties [12] [13] [14].
Ground-state charge-transfer complex formation in donor-acceptor conjugated polymer systems demonstrates dramatic effects on optoelectronic properties through modification of the density of states [14]. The integration of electron-deficient aromatic compounds like 3-chloro-4-nitro-biphenyl with π-conjugated macrocycles creates new design paradigms for organic semiconductors with precise property control [14].
Charge-transfer interactions in twisted biphenyl systems exhibit subtle interplay between locally-excited and charge-transfer states [15]. The equilibrium and dynamics between these states depend primarily on solvation effects, which serve as the sole driving force for charge-separation processes [15]. This mechanism enables fine-tuning of electronic properties through environmental modifications [15].
Research on conjugated polymers with double boron-nitrogen coordination bonds demonstrates that charge-transfer complex formation significantly influences electron mobility and energy level positioning [16]. These n-type conjugated polymers exhibit tunable lowest unoccupied molecular orbital energy levels ranging from -3.19 to -5.63 electron volts, enabling optimization for specific applications [16].
| Polymer Type | Energy Level (eV) | Mobility | Application |
|---|---|---|---|
| BNBP-based conjugated polymers | LUMO: -3.19, HOMO: -5.63 | High electron mobility | Solar cells, transistors |
| Donor-acceptor systems | Variable | Enhanced through doping | Optoelectronic devices |
| Charge-transfer complexes | Modified DOS | Improved transport | Advanced semiconductors |
The photoinduced electron transfer processes in charge-transfer complexes demonstrate wavelength-dependent efficiency variations [17]. Computational studies reveal that the choice of electron-donating and electron-accepting components critically influences the magnitude and spectral characteristics of charge-transfer interactions [17]. These findings provide essential guidance for optimizing polymer-small molecule composite systems.